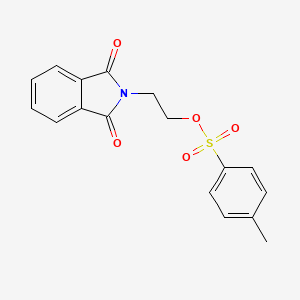

2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c1-12-6-8-13(9-7-12)24(21,22)23-11-10-18-16(19)14-4-2-3-5-15(14)17(18)20/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQKERNQORAPNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280961 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5460-83-3 | |

| Record name | 5460-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The synthesis of this compound generally follows a two-step reaction sequence:

- Formation of the 2-(1,3-Dioxoisoindolin-2-yl)ethyl intermediate by reacting phthalimide with ethylene glycol or a suitable ethylene derivative.

- Tosylation of the hydroxyl group in the intermediate using p-toluenesulfonyl chloride (tosyl chloride) under basic conditions to introduce the 4-methylbenzenesulfonate moiety.

This approach leverages the nucleophilicity of the phthalimide nitrogen and the electrophilicity of tosyl chloride to form the desired sulfonate ester.

Detailed Synthetic Procedure

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Phthalimide + Ethylene glycol, Base (e.g., K2CO3 or NaOH), Solvent (e.g., DMF or acetone), Heat | N-alkylation of phthalimide with ethylene glycol to form 2-(1,3-dioxoisoindolin-2-yl)ethanol | Formation of phthalimide-ethyl alcohol intermediate |

| 2 | Intermediate + p-Toluenesulfonyl chloride (TsCl), Base (e.g., pyridine or K2CO3), Solvent (e.g., dichloromethane), 0°C to room temperature | Tosylation of the hydroxyl group to form the tosylate ester | Formation of this compound |

- The base is crucial in both steps to deprotonate the nucleophile and to scavenge HCl generated during tosylation.

- The reaction temperature is controlled to avoid side reactions and decomposition.

- Purification is typically performed by flash chromatography or recrystallization to isolate the pure compound.

Reaction Conditions and Optimization

- Base selection: Potassium carbonate is commonly used due to its mild basicity and good solubility in polar aprotic solvents.

- Solvent choice: Dimethylformamide (DMF) or acetone is preferred in the alkylation step to dissolve both reactants and facilitate nucleophilic substitution.

- Temperature: Alkylation is often conducted at elevated temperatures (50–80°C) to drive the reaction to completion, while tosylation is performed at lower temperatures (0°C to room temperature) to minimize side reactions.

- Reaction time: Alkylation typically requires several hours (4–12 h), whereas tosylation is faster (1–5 h).

Industrial Scale Considerations

Industrial synthesis would involve:

- Scaling up the reaction volumes while maintaining efficient stirring and temperature control.

- Optimizing reagent stoichiometry to maximize yield and minimize waste.

- Implementing continuous flow systems for better heat and mass transfer.

- Purification techniques such as crystallization or preparative chromatography adapted for large batches.

- Safety measures for handling tosyl chloride and controlling exothermic reactions.

Reaction Mechanism Insights

Alkylation Mechanism

- The nitrogen atom of phthalimide acts as a nucleophile attacking the electrophilic carbon of ethylene glycol derivative (or ethylene halide), displacing a leaving group (e.g., halide or tosylate) to form the N-alkylated intermediate.

Tosylation Mechanism

- The hydroxyl group of the intermediate attacks the sulfur atom of tosyl chloride, displacing chloride ion and forming the sulfonate ester.

- The base neutralizes the released HCl to drive the reaction forward.

Chemical Data Summary Table

| Parameter | Details |

|---|---|

| Molecular Formula | C17H15NO5S |

| Molecular Weight | 345.36 g/mol |

| CAS Number | 5460-83-3 |

| IUPAC Name | This compound |

| Key Reagents | Phthalimide, Ethylene glycol (or equivalent), p-Toluenesulfonyl chloride, Base (K2CO3 or NaOH) |

| Solvents | DMF, Acetone, Dichloromethane |

| Reaction Types | N-alkylation, Tosylation (sulfonation) |

| Purification | Flash chromatography, recrystallization |

| Typical Yield | 30–70% depending on conditions |

| Stability | Stable under standard laboratory conditions; sensitive to hydrolysis under acidic/basic conditions |

Research Findings and Variations

- Alternative bases: Sodium hydride (NaH) or triethylamine (TEA) have been used to improve reaction rates in tosylation.

- Solvent effects: Polar aprotic solvents like DMF enhance nucleophilicity and reaction efficiency.

- Photochemical methods: Some studies have explored light-assisted imidation reactions to form phthalimide derivatives, but these are less common for this compound.

- Purification improvements: Use of silica gel chromatography with gradient elution improves purity and yield.

- Reaction monitoring: TLC and NMR spectroscopy are standard for following reaction progress and confirming product formation.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles, leading to the formation of new compounds.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phthalimide and p-toluenesulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine would yield a substituted amide.

Hydrolysis: The major products are phthalimide and p-toluenesulfonic acid.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of phthalimide with ethylene glycol and p-toluenesulfonyl chloride under basic conditions. This method utilizes potassium carbonate or sodium hydroxide to facilitate the reaction, yielding the desired product with good purity.

Industrial Production

While specific industrial methods are not widely documented, scaling up laboratory synthesis involves optimizing reaction conditions to maximize yield and implementing purification techniques such as recrystallization or chromatography.

Organic Chemistry

In organic synthesis, this compound serves as an intermediate for creating various organic compounds, particularly amides and esters. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing complex molecules.

Biochemical Applications

- Radiolabeling : The compound is utilized for attaching chelate functionalities that facilitate radiolabeling in imaging and therapeutic applications. It has been shown to be effective in modifying biomolecules like proteins and nucleic acids for detection purposes .

- Enzyme Interactions : It interacts with enzymes such as monoamine oxidases, influencing biochemical pathways and cellular functions. The compound's ability to modulate key signaling proteins can lead to alterations in gene expression and metabolic processes.

The biological activity of this compound has been explored in various studies:

- Cellular Effects : It influences cell signaling pathways and gene expression, demonstrating potential therapeutic effects at lower doses while minimizing toxicity .

- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, leading to reactive intermediates that interact with cellular biomolecules.

Case Studies

- Radiolabeling Applications : A study demonstrated the use of this compound in the development of single amino acid chelate (SAAC) systems for radiolabeling nucleosides like thymidine and uridine. This approach enhances imaging capabilities using isotopes like for diagnostic purposes .

- Enzyme Inhibition Studies : Research has shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential as a drug candidate .

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosyl group is displaced by nucleophiles, facilitating the formation of new chemical bonds. This property is exploited in various synthetic applications, where the compound serves as a versatile intermediate .

Comparison with Similar Compounds

Similar Compounds

N-(2-Tosylethyl)phthalimide: Similar in structure, with a tosyl group attached to the ethyl bridge.

N-(2-Bromoethyl)phthalimide: Contains a bromo group instead of a tosyl group, leading to different reactivity.

N-(2-Chloroethyl)phthalimide: Contains a chloro group, offering different reactivity and applications.

Uniqueness

2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate is unique due to the presence of both the phthalimide and tosyl groups, which confer stability and reactivity, respectively. This combination makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .

Biological Activity

The compound 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate is a sulfonate derivative featuring a dioxoisoindoline moiety. This compound has garnered attention for its potential biological activities, particularly in the context of drug design and development. This article explores its biological activity, synthesis, and structural characteristics based on diverse research findings.

Chemical Structure

The molecular formula of this compound is . The structure includes a phthalimide group linked to an ethyl sulfonate, which plays a crucial role in its biological interactions.

Structural Details

- IUPAC Name : 2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)ethyl 4-methylbenzenesulfonate

- CAS Number : 141282-26-0

- Molecular Weight : 345.36 g/mol

The compound adopts a staggered conformation around the ethylene bridge, which allows for specific interactions with biological targets. The dihedral angle between the tosyl and phthalimide moieties is approximately , indicating a close spatial arrangement conducive to π–π interactions, which can influence biological activity .

Anticancer Properties

Recent studies indicate that derivatives of the phthalimide scaffold exhibit significant anticancer properties. For instance, compounds derived from similar structures have shown potent growth inhibition in tumorigenic cell lines while sparing non-tumorigenic cells at concentrations as low as 10 µM . This selectivity suggests that this compound may also possess similar properties.

The mechanism through which this compound exerts its biological effects involves modulation of key signaling pathways. Research has demonstrated that related compounds can inhibit cancer cell motility and alter the localization of signaling phosphoproteins, suggesting a multifaceted approach to disrupting cancer progression .

Study 1: Growth Inhibition in Cancer Cells

In a comparative study involving various thalidomide derivatives, it was found that certain compounds significantly inhibited the proliferation of cancer cells by targeting specific molecular pathways associated with cell growth and survival. The study highlighted the potential for further development of sulfonated phthalimide derivatives as anticancer agents .

Study 2: Structural Analysis and Activity Correlation

A detailed crystallographic study provided insights into the structural characteristics of the compound, revealing how its conformation could facilitate interactions with target proteins involved in cancer progression. The weak intermolecular π–π interactions observed in crystal packing may play a role in stabilizing these interactions in biological systems .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 345.36 g/mol |

| CAS Number | 141282-26-0 |

| Dihedral Angle | |

| Solubility | Soluble in DMSO |

Q & A

Q. How can the crystal structure of 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate inform synthetic optimization?

The compound crystallizes in the monoclinic space group C2/c with unit cell parameters a = 13.6817 Å, b = 12.5642 Å, c = 19.3194 Å, and β = 107.121° . Key geometric parameters (e.g., S1–O1 = 1.7574 Å, O3–C17 = 1.465 Å) and torsion angles (e.g., O4–C8–C9–C14 = −178.67°) highlight steric and electronic constraints during synthesis . Researchers should prioritize X-ray crystallography to validate intermediates and optimize reaction conditions (e.g., temperature, solvent polarity) to minimize steric clashes observed in the crystal lattice .

Q. What spectroscopic methods are most effective for characterizing this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the sulfonate and phthalimide moieties, as demonstrated by R factor = 0.052 and wR = 0.122 . Complementary techniques include:

- NMR : Assign peaks using the crystallographic data (e.g., N1–C15/C16 bond distances of 1.403–1.456 Å correlate with distinct proton environments).

- IR : Confirm the presence of sulfonate (S–O stretching at ~1200 cm⁻¹) and carbonyl groups (C=O at ~1700 cm⁻¹) . Discrepancies between experimental and computational spectra should prompt re-evaluation of hydrogen bonding (e.g., C17–H17A/B interactions) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reactivity data for this compound?

Molecular dynamics (MD) simulations based on the crystal structure (e.g., C1–S1 bond length = 1.7574 Å) can predict regioselectivity in nucleophilic substitutions . For example, the sulfonate group’s electron-withdrawing effect may compete with the phthalimide’s steric hindrance. Researchers should compare DFT-calculated activation energies with experimental yields under varying conditions (e.g., polar aprotic vs. protic solvents) . Contradictions in reaction rates may arise from unaccounted crystal packing effects (e.g., π-π stacking in the benzene ring) .

Q. What mechanistic insights can be gained from studying its hydrolysis pathways?

The compound’s stability in aqueous environments depends on the sulfonate group’s leaving ability and the phthalimide’s resistance to ring-opening. Kinetic studies should monitor hydrolysis products via LC-MS, referencing the crystal structure’s O3–S1–C1 angle (109.64°) and C17–O3 bond length (1.465 Å) to identify rate-limiting steps . Competing pathways (e.g., SN1 vs. SN2) can be distinguished using isotopic labeling (¹⁸O) or stereochemical probes .

Q. How does the compound’s solid-state structure influence its application in supramolecular chemistry?

The crystal packing (space group C2/c, Z = 8) reveals intermolecular interactions such as C–H···O hydrogen bonds (e.g., C5–H5A/C5B/C5C to sulfonate oxygens) and π-π stacking (3.6 Å between benzene rings) . Researchers can exploit these interactions to design co-crystals or metal-organic frameworks (MOFs) by substituting the methyl group on the benzene ring with functional groups (e.g., –COOH, –NH₂) .

Methodological Recommendations

- Experimental Design : Use SC-XRD (MoKα radiation, λ = 0.71073 Å) for structural validation . For synthetic reproducibility, report absorption correction parameters (Tmin/Tmax = 0.913/0.934) and refinement details (SHELXL97) .

- Data Contradiction Analysis : Cross-reference bond angles (e.g., O1–S1–O2 = 119.84°) with computational models (Gaussian or ORCA) to identify systematic errors .

- Interdisciplinary Applications : Explore biological activity by derivatizing the phthalimide moiety (e.g., linking to bioactive amines) while retaining the sulfonate’s solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.